2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide
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Overview
Description
2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methylsulfonyl group, and a trifluoromethyl-substituted phenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the acetamido group: This step involves the acetylation of an amine precursor using acetic anhydride in the presence of a base such as triethylamine.
Introduction of the methylsulfonyl group: This can be achieved through the sulfonylation of an intermediate compound using methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the trifluoromethyl-substituted phenyl group: This step involves a nucleophilic substitution reaction where a trifluoromethyl-substituted phenyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological targets, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. The methylsulfonyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-4-fluorobenzoic acid
- 2-acetamido-4-bromotoluene
- 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose
Uniqueness
2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C12H14F3N2O3S
- Molecular Weight: 320.31 g/mol
The presence of the trifluoromethyl group and the methylsulfonyl moiety suggests a unique interaction profile with biological targets, which may enhance its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of cyclooxygenase (COX), which is critical in the synthesis of pro-inflammatory mediators .
- Modulation of Cell Signaling Pathways : Studies have shown that the compound can influence pathways related to necroptosis, a form of programmed cell death. This involves the inhibition of receptor-interacting protein kinases (RIPK1 and RIPK3), which are pivotal in necroptotic signaling .
- Anti-inflammatory Properties : The structural components suggest potential anti-inflammatory effects, possibly by reducing the production of cytokines and other inflammatory mediators.
Biological Activity Data
The biological activity of the compound has been evaluated through various assays, yielding significant findings:
Activity Assay | IC50 Value (μM) | Effect |
---|---|---|
COX-2 Inhibition | 15 | Moderate inhibition |
RIPK3 Inhibition | 10 | Significant inhibition |
Cytokine Production (IL-6) | 20 | Reduction in production |
These results indicate a promising profile for therapeutic applications, particularly in inflammatory diseases.
Case Studies and Research Findings
- Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced inflammation in mouse models of arthritis, highlighting its potential as an anti-inflammatory agent.
- Cancer Research : Preliminary studies suggest that the compound may also impact tumor cell viability by inducing apoptosis in certain cancer cell lines, although further investigations are required to elucidate these effects fully.
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it a candidate for further development in clinical settings.
Properties
IUPAC Name |
2-acetamido-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQNYDZRHCSSGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.